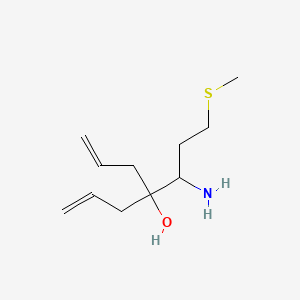

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

説明

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol is an organic compound with the molecular formula C11H21NOS This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a hepta-1,6-dien-4-ol backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as a hepta-1,6-dien-4-ol derivative.

Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Methylsulfanyl Group Addition: The methylsulfanyl group is added via a thiolation reaction, often using a methylthiolating agent.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Research

One of the most promising applications of 4-(1-amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol lies in its potential as an anticancer agent. Research indicates that compounds with similar structures have shown cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated that sulfur-containing compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties.

Case Study:

A study published in a peer-reviewed journal evaluated the cytotoxic effects of related sulfur-containing compounds on breast and colon cancer cell lines. The results indicated a significant reduction in cell viability, supporting further investigation into the mechanisms of action and potential therapeutic uses of this compound in cancer treatment .

Neurological Applications

The compound's structural features also make it a candidate for neurological applications. Some derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.

Case Study:

Research has shown that certain sulfonamide derivatives exhibit significant AChE inhibitory activity. Given that this compound contains a sulfur moiety, it may similarly affect cholinergic signaling pathways .

Plant Growth Regulators

In agricultural science, compounds with amino and sulfur functionalities are often explored as plant growth regulators or biostimulants. The presence of these groups can enhance nutrient uptake and stress resistance in plants.

Case Study:

A study investigated the effects of sulfur-containing amino acids on plant growth and yield under stress conditions. Results indicated improved growth metrics and stress tolerance in treated plants compared to controls, suggesting that similar compounds could be developed for agricultural use .

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its reactive functional groups can be incorporated into polymer backbones or used as cross-linking agents.

Case Study:

Research into polymer composites has shown that incorporating sulfur-containing agents can enhance mechanical properties and thermal stability. This suggests potential applications in developing advanced materials for various industrial uses .

作用機序

The mechanism of action of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

Methionine Phosphonate: This compound shares structural similarities with 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol, particularly the presence of a methylsulfanyl group.

4-[(1S)-1-Amino-3-(methylsulfanyl)propyl]-1,6-heptadien-4-ol: Another structurally related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its hepta-1,6-dien-4-ol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol, also known by its CAS number 315249-26-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 215.36 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 215.36 g/mol |

| Boiling Point | 339.5 °C |

| Flash Point | 159.1 °C |

| Density | Not available |

| Hazard Codes | Xi: Irritant |

These properties indicate the compound's stability under certain conditions, which is crucial for its application in biological studies.

Biological Activities

Research on the biological activities of this compound has highlighted various potential effects:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing sulfur groups have been shown to inhibit bacterial growth effectively. The specific activity of this compound against pathogens like E. coli and Staphylococcus aureus should be investigated further through Minimum Inhibitory Concentration (MIC) assays.

2. Antioxidant Properties

Compounds with similar configurations have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This suggests that this compound may also possess such properties, potentially contributing to its therapeutic effects.

3. Cytotoxicity and Anticancer Potential

Studies on related compounds indicate that they may exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves induction of apoptosis or cell cycle arrest. Research focusing on the IC50 values for this compound will be essential to establish its efficacy as an anticancer agent.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various heptadiene derivatives, it was found that compounds with amino and sulfur functionalities exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to determine efficacy.

Study 2: Antioxidant Activity Assessment

Another investigation utilized DPPH radical scavenging assays to evaluate the antioxidant potential of similar compounds. Results indicated a strong correlation between the presence of sulfur groups and enhanced antioxidant activity.

Study 3: Cytotoxicity Testing

Research involving a series of heptadiene derivatives revealed that certain modifications at the amino group significantly increased cytotoxicity against cancer cell lines. The study employed MTT assays to quantify cell viability post-treatment.

特性

IUPAC Name |

4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASBFWGOKYWONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(CC=C)(CC=C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389706 | |

| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315249-26-4 | |

| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。